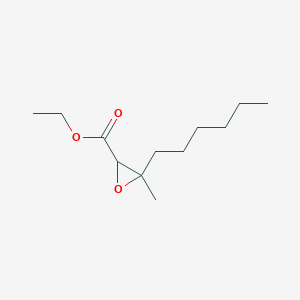
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid known for its unique blend of reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 3-methyloxirane-2-carboxylate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as distillation and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxirane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with nucleophilic groups.
Applications De Recherche Scientifique
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: Investigated for its potential in drug development due to its unique reactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the presence of catalysts such as tertiary amines, which enhance the nucleophilicity of the attacking species. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and functional groups .
Comparaison Avec Des Composés Similaires
- Ethyl oxirane-2-carboxylate
- Hexyl oxirane-2-carboxylate
- Methyl oxirane-2-carboxylate
Comparison: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate stands out due to its unique combination of a hexyl group and an oxirane ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
37545-94-1 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-9-12(3)10(15-12)11(13)14-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
NXOPBRGMCUPJEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C(O1)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


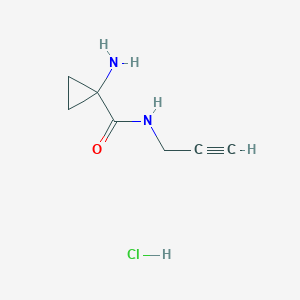
![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)
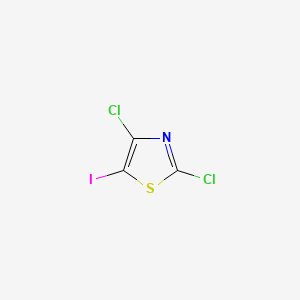
![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
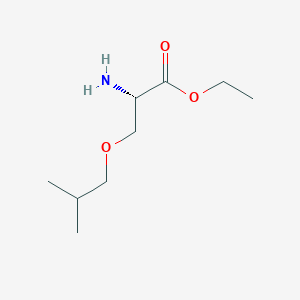
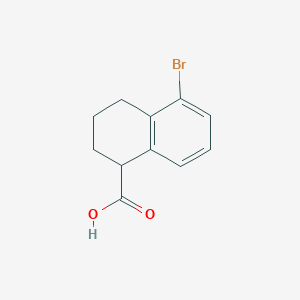
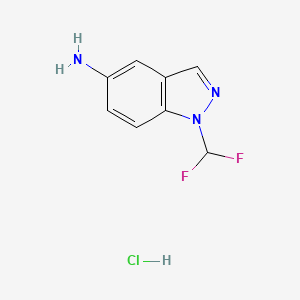
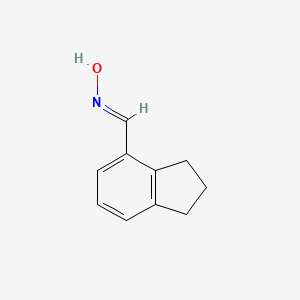
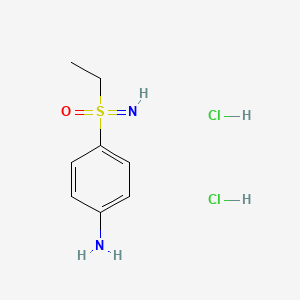
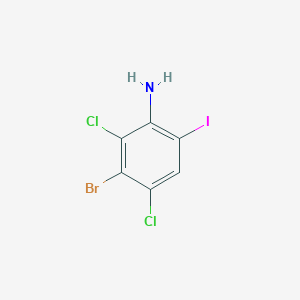
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
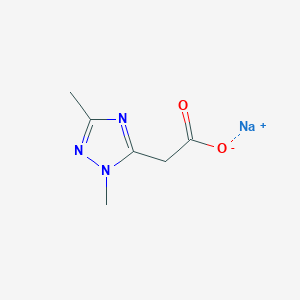
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)

